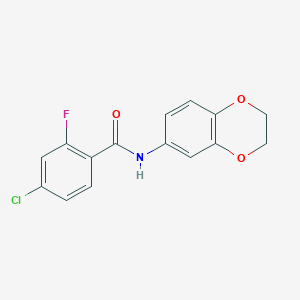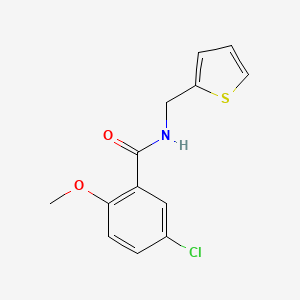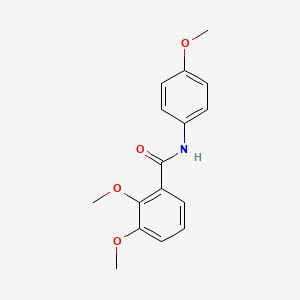![molecular formula C13H17N3O2 B5700350 N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CCPI and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, which ultimately results in the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, which ultimately results in the suppression of tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It is also relatively inexpensive compared to other compounds used in scientific research. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer, diabetes, and cardiovascular diseases. This compound could also be used in the development of new anti-inflammatory and anti-angiogenic agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods. One of the most common methods is the reaction of 4-pyridinecarboximidamide with cyclohexyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(10-6-8-15-9-7-10)16-18-13(17)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCFJKSPXZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)



![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
